6-Amino-5-iodopyrimidin-4-OL
Description
6-Amino-5-iodopyrimidin-4-ol (IUPAC name: 4-amino-5-iodo-1H-pyrimidin-6-one) is a halogenated pyrimidine derivative with the molecular formula C₄H₄IN₃O (molecular weight: 237.95 g/mol). Its structure features an amino group at position 6, an iodine atom at position 5, and a hydroxyl group at position 4 (SMILES: C1=NC(=C(C(=O)N1)I)N) . Key properties include:
Properties
IUPAC Name |
4-amino-5-iodo-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZSQTCCDKICMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-iodopyrimidin-4-OL typically involves the iodination of 6-amino-4-hydroxypyrimidine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-iodopyrimidin-4-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group under appropriate conditions.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-5-azidopyrimidin-4-OL or 6-amino-5-thiocyanatopyrimidin-4-OL can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields 6-amino-5-iodopyrimidin-4-one.
Reduction Products: Reduction of the hydroxyl group results in 6-amino-5-iodopyrimidin-4-methanol.
Scientific Research Applications
6-Amino-5-iodopyrimidin-4-OL has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-iodopyrimidin-4-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity. The amino and hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with its molecular targets .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Halogenated Pyrimidine Derivatives
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
- Molecular Formula : C₆H₈BrN₃OS (MW: 266.11 g/mol) .
- Key Differences :
- Bromine replaces iodine at position 5, reducing atomic size and polarizability.
- Ethylthio group (-S-C₂H₅) at position 2 enhances lipophilicity compared to the unsubstituted target compound.
- Applications : Used as a synthetic intermediate, though specific roles are uncharacterized .
2-Amino-5-bromo-6-methyl-4-pyrimidinol
- Molecular Formula : C₅H₆BrN₃O (MW: 228.02 g/mol) .
- Key Differences: Methyl group at position 6 instead of amino. Bromine at position 5 and hydroxyl at position 4.
- Research Findings :
5-Iodo-6-methylpyrimidin-4-ol
Pyrimidines with Alternative Substituents
6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol
Structural and Functional Comparison Table
Key Insights from Comparative Analysis
Halogen Effects :
- Iodine’s larger atomic size (vs. bromine) may enhance steric effects and polarizability, influencing reactivity in cross-coupling or halogen-bonding interactions.
- Brominated analogs (e.g., C₅H₆BrN₃O) exhibit reduced molecular weight and altered electronic properties .
Substituent Impact: Amino Groups: Enhance hydrogen-bonding capacity (e.g., in C₄H₄IN₃O and C₆H₉N₅O₂), affecting solubility and molecular interactions . Nitroso vs. Halogen: Nitroso groups enable metal coordination, while halogens (I, Br) prioritize electronic modulation .
Applications :
- The target compound’s lack of literature data contrasts with characterized analogs like C₆H₉N₅O₂ (metal detection) and C₅H₆BrN₃O (spectroscopic studies) .
Biological Activity
Overview
6-Amino-5-iodopyrimidin-4-OL (CAS No. 655253-93-3) is a heterocyclic organic compound belonging to the pyrimidine family. Its structure features an amino group at the 6th position, an iodine atom at the 5th position, and a hydroxyl group at the 4th position of the pyrimidine ring. This unique arrangement contributes to its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom enhances its capacity to form halogen bonds, which can be crucial for modulating biological interactions. Additionally, the amino and hydroxyl groups facilitate hydrogen bonding, further influencing its interaction with molecular targets.
Medicinal Chemistry
Research indicates that this compound serves as a building block for synthesizing pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities. Its derivatives have shown promising results in inhibiting specific enzymes linked to inflammatory processes.
Case Study: Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives, including those related to this compound, exhibit significant anti-inflammatory effects by suppressing cyclooxygenase (COX) activities. For instance, compounds derived from similar structures have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition IC50 (μmol) | Reference |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | |
| Compound X | 0.04 ± 0.09 | |
| Compound Y | 0.04 ± 0.02 |
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions.
Structure–Activity Relationship (SAR)
The structure–activity relationship of this compound highlights how modifications in its structure can influence biological activity. The presence of electron-donating groups can enhance its efficacy against specific targets.
Key Findings:
- Iodine Substitution: The iodine atom significantly affects the compound's reactivity and binding affinity.
- Amino Group Influence: The amino group plays a crucial role in enhancing solubility and biological interactions.
- Hydroxyl Group Role: The hydroxyl group contributes to hydrogen bonding capabilities, which are essential for enzyme interactions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 6-Amino-4-hydroxypyrimidine | Lacks iodine | Lower reactivity |
| 5-Iodo-4-hydroxypyrimidine | Lacks amino group | Different binding profile |
| 6-Amino-5-bromopyrimidin-4-OL | Bromine instead of iodine | Altered chemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
